molecular formula C14H12N2O4 B097905 N,N'-bis(2-hydroxyphenyl)ethanediamide CAS No. 19532-73-1

N,N'-bis(2-hydroxyphenyl)ethanediamide

Cat. No.: B097905
CAS No.: 19532-73-1
M. Wt: 272.26 g/mol
InChI Key: SKLVOJWBZJWSEN-UHFFFAOYSA-N
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Description

N,N'-Bis(2-hydroxyphenyl)ethanediamide is an oxamide derivative featuring two 2-hydroxyphenyl substituents on the amide nitrogens. Its core structure comprises two carbonyl groups flanked by amide bonds, with the phenolic hydroxyl groups positioned ortho to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrocortisone probutate is synthesized through a series of chemical reactions starting from hydrocortisone. The synthesis involves esterification of hydrocortisone with butyric acid and propionic acid to form hydrocortisone probutate. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the desired esterification .

Industrial Production Methods: In industrial settings, the production of hydrocortisone probutate involves large-scale esterification processes. The raw materials, hydrocortisone, butyric acid, and propionic acid, are reacted in large reactors with continuous monitoring of temperature and pH levels to optimize yield and purity. The final product is then purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Hydrocortisone probutate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hydrocortisone probutate, each with distinct pharmacological properties .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of N,N'-bis(2-hydroxyphenyl)ethanediamide typically involves a condensation reaction between ethanedioyl dichloride (oxalyl chloride) and 2-aminophenol. This reaction is conducted in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction. The resulting compound features two hydroxyl groups attached to phenyl rings, contributing to its biological activity and ability to form metal complexes.

Coordination Chemistry

This compound acts as a ligand in coordination chemistry. It can form stable complexes with various metal ions, particularly trivalent ones. This property is crucial for studies involving metalloproteins and enzyme mimetics, where the compound can modulate enzyme activity or alter cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated the antimicrobial properties of derivatives of this compound. A study synthesized several derivatives and evaluated their activity against common pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. Notably, compounds such as N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine exhibited significant antimicrobial activity with LC50 values indicating their potential as leads in developing novel antimicrobial agents .

Anticancer Research

The compound has been investigated for its potential in anticancer drug development. Its ability to interact with specific biological targets makes it a candidate for further exploration in treating various cancers. The mechanism involves the modulation of signaling pathways critical for cancer cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

A series of N,N'-bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives were synthesized and screened for antimicrobial activity. Among them, N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine showed an LC50 of 11.6 µM against S.enterica, indicating potent activity and suggesting its utility in developing new antimicrobial therapies .

Case Study 2: Coordination Complexes

The ability of this compound to form coordination complexes has been explored in metalloprotein studies. The compound's interaction with metal ions facilitates the design of enzyme mimetics that can replicate biological functions in synthetic systems.

Mechanism of Action

Hydrocortisone probutate exerts its effects by binding to the cytosolic glucocorticoid receptor. The receptor-ligand complex then translocates to the cell nucleus, where it binds to glucocorticoid response elements in the promoter region of target genes. This binding modulates the transcription of genes involved in inflammatory and immune responses, leading to reduced cytokine production and suppression of cell-mediated immunity .

Comparison with Similar Compounds

Structural Analogues with Varied Backbone Lengths

  • N,N'-Bis(2-hydroxyphenyl)butanediamide (): This compound replaces the ethanediamide (C2) backbone with a butanediamide (C4) chain. Crystallographic analysis reveals a monoclinic P21/c space group with lattice parameters distinct from shorter-chain analogues. The elongated backbone reduces steric strain, allowing for planar conformations stabilized by S···O interactions (2.65 Å) . In contrast, the ethanediamide derivative’s shorter backbone may enhance rigidity and intermolecular hydrogen bonding.

Positional Isomers: Substituent Effects

  • N,N'-Bis(4-hydroxyphenyl)ethanediamide (CAS 19532-75-3, ):
    The para-hydroxyl substitution eliminates intramolecular hydrogen bonding observed in the ortho isomer, altering solubility and crystallization behavior. This positional change reduces steric hindrance but diminishes chelation efficiency, as ortho-hydroxyl groups are better suited for coordinating metals .

Ethanediamides with Non-Phenolic Substituents

  • N,N'-Bis(3-pyridylmethyl)ethanediamide (): Substituting hydroxyphenyl with pyridylmethyl groups creates a U-shaped conformation stabilized by amide-mediated hydrogen bonding. Co-crystallization with carboxylic acids forms supramolecular tapes via pyridine-N···HOOC interactions, highlighting its utility in supramolecular chemistry .
  • N,N'-Bis(2-isopropylphenyl)ethane-1,2-diamine ():
    A reduced diamine analogue synthesized via LiAlH4 reduction of oxalamide. The absence of carbonyl groups eliminates hydrogen-bonding capacity, favoring hydrophobic interactions. This contrasts with the ethanediamide’s polar backbone, which enhances solubility in polar solvents .

Chelating Agents and Functional Analogues

  • However, the ethanediamide’s simpler structure may limit chelation versatility compared to EDDHA’s flexible ethylene diamine backbone .

Key Property Comparison Table

Compound Backbone Substituents Key Properties Applications/Findings References
N,N'-Bis(2-hydroxyphenyl)ethanediamide C2 2-hydroxyphenyl Strong intramolecular H-bonding; potential chelator Supramolecular chemistry, metal recovery
N,N'-Bis(2-hydroxyphenyl)butanediamide C4 2-hydroxyphenyl Monoclinic P21/c; S···O interactions (2.65 Å) Crystallography studies
N,N'-Bis(3-pyridylmethyl)ethanediamide C2 3-pyridylmethyl U-shaped conformation; amide-mediated tapes Co-crystal engineering
N,N'-Bis(4-hydroxyphenyl)ethanediamide C2 4-hydroxyphenyl Reduced H-bonding; higher solubility in apolar solvents Comparative structural studies
EDDHA Ethylene 2-hydroxyphenyl-glycine Polydentate metal chelation; agricultural use Iron chelation in alkaline soils

Biological Activity

N,N'-bis(2-hydroxyphenyl)ethanediamide, commonly referred to as bis(2-hydroxyphenyl)ethanediamide, is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Structural Characteristics

This compound is synthesized through a condensation reaction between ethanedioyl dichloride and 2-aminophenol. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the process. The resulting compound adopts a planar conformation in the solid state, with two 2-hydroxyphenyl groups oriented trans to each other concerning the central ethanediamide moiety. This conformation is stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl group of one ring and the carbonyl oxygen of the adjacent amide group.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds such as N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine showed significant activity against various bacterial strains including Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica. The lethal concentration (LC50) values for these compounds were notably low, indicating strong antimicrobial potential:

Compound NameLC50 against S. entericaLC50 against P. aeruginosaLC50 against S. aureus
N,N'-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine11.6 µM86 µM140 µM
N,N'-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine8.79 µM138 µM287 µM

These findings suggest that modifications to the hydroxyl and halogen substituents on the phenyl rings can enhance antimicrobial efficacy .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. For example, studies have shown that it can downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in certain cancer cell lines .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, such as those responsible for bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It can bind to various receptors, altering their activity and leading to downstream effects that promote cell death in cancerous cells or inhibit microbial growth.
  • Metal Complexation : Metal complexes formed with this compound have also been studied for their potential as catalysts in biochemical reactions and as agents in metal-ligand interactions.

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

  • Antimicrobial Efficacy : A study involving a series of synthesized derivatives demonstrated that specific modifications led to enhanced activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multi-drug resistant organisms.
  • Cancer Treatment : In vitro studies showed that treatment with this compound resulted in significant reductions in tumor cell viability across various cancer types, indicating its potential as a lead compound for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N'-bis(2-hydroxyphenyl)ethanediamide, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves a multi-step process starting with the condensation of 2-hydroxyphenylamine with oxalyl chloride or oxalic acid derivatives. Key steps include:

  • Amidation : Reacting 2-aminophenol with ethyl oxalyl chloride under inert conditions (e.g., N₂ atmosphere) in dichloromethane at 0–5°C .
  • Purification : Recrystallization from ethanol/water mixtures improves purity. Yield optimization requires strict control of stoichiometry (1:2 molar ratio for amine:oxalyl chloride) and pH (neutral to slightly acidic) .
  • Challenges : Competing side reactions (e.g., over-acylation) can occur at elevated temperatures, necessitating low-temperature conditions .

Q. How is the crystal structure of this compound determined, and what packing motifs are observed?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key findings include:

  • Space Group : Monoclinic P2₁/c (common for symmetrical diamides) with unit cell parameters a = 5.576 Å, b = 4.885 Å, c = 25.397 Å, and β = 90.58° .
  • Hydrogen Bonding : Intramolecular O–H···O and N–H···O bonds stabilize the planar conformation. Intermolecular π-π stacking (3.8–4.1 Å) between hydroxyphenyl groups drives 2D sheet formation .
  • Validation : SHELXL refinement (R₁ < 0.05) and Hirshfeld surface analysis confirm steric and electrostatic contributions to packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects:

  • Dynamic NMR : Variable-temperature ¹H NMR (VT-NMR) identifies tautomeric equilibria (e.g., enol-keto shifts) by observing coalescence temperatures .
  • DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental IR/NMR spectra to validate conformers. For example, discrepancies in carbonyl stretching (1680–1700 cm⁻¹) may indicate protonation states .
  • SCXRD Validation : Use XRD to resolve ambiguous NOESY correlations (e.g., axial vs. equatorial substituents in flexible moieties) .

Q. What strategies optimize this compound as a ligand for transition-metal complexes?

Methodological Answer: The compound’s bidentate O,N-donor sites enable coordination to metals like Cu(II) or Zn(II):

  • pH-Dependent Binding : At pH > 7, deprotonation of hydroxyl groups enhances binding affinity (log K ~ 8.2 for Cu²⁺) .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize open conformations for metal chelation.
  • Spectroscopic Monitoring : UV-vis (d-d transitions) and EPR (for paramagnetic metals) confirm octahedral or square-planar geometries .

Q. How do non-covalent interactions in co-crystals of this compound influence material properties?

Methodological Answer: Co-crystallization with carboxylic acids (e.g., 2,2′-disulfanediyldibenzoic acid) introduces functional motifs:

  • Hydrogen-Bond Networks : Synthons like R₂²(8) amide-carboxylic acid motifs create 1D chains, enhancing thermal stability (Tₘ ↑ by 40–60°C) .
  • π-Stacking vs. H-Bonding : Competitive interactions are quantified via Hirshfeld surface analysis (e.g., % contribution: O···H = 25%, C···C = 18%) .
  • Applications : Tailored co-crystals exhibit improved solubility for bioavailability studies or photoluminescence for sensor design .

Properties

IUPAC Name

N,N'-bis(2-hydroxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-11-7-3-1-5-9(11)15-13(19)14(20)16-10-6-2-4-8-12(10)18/h1-8,17-18H,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLVOJWBZJWSEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=O)NC2=CC=CC=C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20348633
Record name N,N'-bis(2-hydroxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19532-73-1
Record name N,N'-bis(2-hydroxyphenyl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20348633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

N,N'-bis(2-hydroxyphenyl)ethanediamide
N,N'-bis(2-hydroxyphenyl)ethanediamide
N,N'-bis(2-hydroxyphenyl)ethanediamide
N,N'-bis(2-hydroxyphenyl)ethanediamide
N,N'-bis(2-hydroxyphenyl)ethanediamide
N,N'-bis(2-hydroxyphenyl)ethanediamide

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